Phenserine

Description

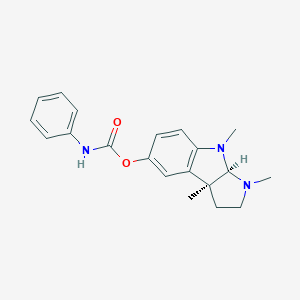

a carbamate analog of physostigmine; a long-acting inhibitor of cholinesterase

Properties

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-QUCCMNQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00906018 | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101246-66-6, 159652-53-6 | |

| Record name | (-)-Phenserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101246-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101246666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159652536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04892 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00906018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUE285UG3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUNTANETAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8142NV8UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenserine: A Dual-Mechanism Investigational Drug for Neurodegenerative Disease

An In-depth Technical Guide on its Cholinergic and Non-Cholinergic Pathways

For Researchers, Scientists, and Drug Development Professionals

Phenserine is a synthetic physostigmine derivative that has been extensively investigated as a potential therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative disorders. It exhibits a dual mechanism of action, engaging both cholinergic and non-cholinergic pathways to exert its neuroprotective and cognitive-enhancing effects. This technical guide provides a comprehensive overview of these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Cholinergic Pathway: Acetylcholinesterase Inhibition

This compound's primary cholinergic action is the selective, reversible, and non-competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.[1]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against AChE and its selectivity over butyrylcholinesterase (BChE) have been quantified in several studies. The following table summarizes key inhibitory constants.

| Parameter | Enzyme Source | Value | Reference(s) |

| IC50 | Human Erythrocyte AChE | 22 nM | [3] |

| Human Erythrocyte AChE | 45.3 nM | [4] | |

| Electrophorus electricus AChE | 13 nM | [5] | |

| IC50 | Human Plasma BChE | 1560 nM | [3] |

| Ki | Human Erythrocyte AChE | 48 nM | [4] |

| Electrophorus electricus AChE | 0.39 µM (competitive), 0.21 µM (uncompetitive) | [5] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity of this compound is typically performed using the colorimetric method developed by Ellman.[5][6]

Principle: This assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[6]

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

This compound solutions of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare all reagent solutions in phosphate buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Phosphate buffer

-

AChE solution

-

DTNB solution

-

This compound solution (or vehicle for control)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader in kinetic mode.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the Cholinergic Pathway of this compound

Caption: this compound inhibits AChE, increasing acetylcholine levels in the synapse.

Non-Cholinergic Pathways: Beyond Cholinesterase Inhibition

This compound's therapeutic potential is significantly enhanced by its engagement of multiple non-cholinergic pathways that are implicated in the pathophysiology of neurodegenerative diseases.

Regulation of Amyloid Precursor Protein (APP) Expression

A key non-cholinergic mechanism of this compound is its ability to reduce the levels of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains. This compound achieves this by inhibiting the translation of the amyloid precursor protein (APP) mRNA.[2][7] This action is independent of its AChE inhibitory activity.[7]

Mechanism: this compound interacts with a specific iron-responsive element-like motif within the 5'-untranslated region (5'-UTR) of the APP mRNA.[7] This interaction impedes the translation of the mRNA into APP, thereby reducing the precursor pool for Aβ generation.

Diagram of APP Translation Regulation by this compound

Caption: this compound binds to the 5'-UTR of APP mRNA, inhibiting its translation.

Experimental Protocol: Luciferase Reporter Assay for APP 5'-UTR Activity

This assay is used to confirm that this compound's effect on APP is mediated through the 5'-UTR of its mRNA.

Principle: A reporter construct is created where the 5'-UTR of APP mRNA is cloned upstream of a luciferase reporter gene. The activity of luciferase is then used as a readout for the translational efficiency of the 5'-UTR. A reduction in luciferase activity in the presence of this compound indicates that the drug inhibits translation via this region.[8]

Materials:

-

Mammalian cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Luciferase reporter plasmid containing the APP 5'-UTR

-

Control luciferase plasmid (without the APP 5'-UTR)

-

Transfection reagent

-

This compound solutions

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the APP 5'-UTR luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization of transfection efficiency).

-

After a post-transfection period (e.g., 24 hours), treat the cells with various concentrations of this compound or vehicle.

-

Following the treatment period (e.g., 24-48 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the effect of the drug on APP 5'-UTR-mediated translation.

Neuroprotective and Neurotrophic Pathways

This compound also exhibits significant neuroprotective and neurotrophic properties, which are crucial for mitigating the neuronal cell death characteristic of neurodegenerative diseases. These effects are mediated, at least in part, through the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways.[9]

Mechanism: The activation of the PKC/ERK pathway by this compound leads to a cascade of downstream events that promote cell survival and inhibit apoptosis. This includes:

-

Increased expression of anti-apoptotic proteins: this compound has been shown to upregulate the expression of B-cell lymphoma 2 (Bcl-2), a key anti-apoptotic protein.[9][10]

-

Decreased expression of pro-apoptotic proteins: Conversely, it reduces the levels of activated caspase-3, a critical executioner caspase in the apoptotic cascade.[9][10]

-

Enhanced production of neurotrophic factors: this compound treatment has been associated with an increase in the levels of Brain-Derived Neurotrophic Factor (BDNF), a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[9][10]

Diagram of this compound's Neuroprotective Signaling Pathway

Caption: this compound promotes neuroprotection via the PKC/ERK pathway.

Experimental Protocols for Assessing Neuroprotection

A. Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Neurotoxin (e.g., hydrogen peroxide, Aβ peptide)

-

This compound solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Induce neurotoxicity by adding a neurotoxin to the wells (except for the control wells).

-

After the incubation period with the neurotoxin, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).

B. Western Blot Analysis for Apoptotic and Neurotrophic Markers

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract. It allows for the quantification of changes in the expression levels of proteins such as Bcl-2, cleaved caspase-3, and BDNF in response to this compound treatment.[13][14]

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, anti-BDNF, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells or tissues treated with this compound and/or a neurotoxin.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound represents a multifaceted investigational drug with a unique dual mechanism of action that targets both the cholinergic deficits and the underlying pathological cascades of neurodegenerative diseases. Its ability to enhance cholinergic signaling through AChE inhibition, coupled with its non-cholinergic effects of reducing Aβ production and promoting neuronal survival, underscores its potential as a disease-modifying therapy. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate and build upon the promising preclinical and clinical findings for this compound and related compounds in the quest for effective treatments for Alzheimer's disease and other neurological disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

Phenserine: A Technical Guide to its Neuroprotective and Neurotrophic Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenserine is a synthetic phenylcarbamate derivative of physostigmine investigated for the treatment of Alzheimer's disease (AD). It exhibits a dual mechanism of action, combining acetylcholinesterase (AChE) inhibition with non-cholinergic neuroprotective and neurotrophic effects. This technical guide provides an in-depth overview of this compound's core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. The primary non-cholinergic actions include the modulation of amyloid precursor protein (APP) synthesis at the post-transcriptional level, leading to reduced amyloid-beta (Aβ) peptide levels. Furthermore, this compound promotes neuronal survival and growth by activating critical signaling cascades and increasing levels of neurotrophic factors like brain-derived neurotrophic factor (BDNF).

Core Mechanisms of Action

This compound's therapeutic potential stems from its ability to address both symptomatic and underlying pathological aspects of neurodegeneration through two distinct pathways.[1]

-

Cholinergic Mechanism: As a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), this compound increases the availability of acetylcholine in the synaptic cleft.[1][2] This action helps to ameliorate the cholinergic deficit characteristic of Alzheimer's disease, thereby providing symptomatic improvement in cognitive functions.[1]

-

Non-Cholinergic Mechanisms: Independent of its AChE inhibitory activity, this compound confers neuroprotection and neurotrophism by:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Phenserine: A Dual-Function Acetylcholinesterase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of extensive research for its potential therapeutic application in Alzheimer's disease (AD). Its pharmacodynamic profile is distinguished by a dual mechanism of action, functioning as a potent, selective, and pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and as a modulator of amyloid precursor protein (APP) synthesis.[1][2][3] This guide provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its enzymatic inhibition, impact on amyloidogenic pathways, and the experimental methodologies used for its characterization.

Cholinergic Mechanism: Acetylcholinesterase Inhibition

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[4] By inhibiting AChE, this compound increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[5] This is a key therapeutic strategy for AD, which is characterized by a deficit in cholinergic function.

Binding and Inhibition Kinetics

This compound is a potent inhibitor of AChE.[5] Studies have characterized its inhibition as being of a mixed-type (competitive and uncompetitive) or non-competitive nature.[6] It docks within the 20 Å deep gorge of the AChE active site.[7] The phenylcarbamate moiety is positioned to allow for the nucleophilic attack by Serine 203 in the catalytic triad.[7] While its plasma half-life is short, the inhibition of AChE is long-lasting due to a slow dissociation rate from the enzyme, a characteristic described as pseudo-irreversible.[1]

Selectivity

This compound exhibits significant selectivity for AChE over butyrylcholinesterase (BuChE), with a greater than 50-fold higher activity against AChE.[5][8] This selectivity is advantageous as it minimizes potential side effects associated with the inhibition of BuChE.[5]

Quantitative Data on AChE Inhibition

The following table summarizes the key quantitative parameters of this compound's interaction with cholinesterases.

| Parameter | Enzyme Source | Value | Reference(s) |

| IC₅₀ | Human Erythrocyte AChE | 22 nM | [1] |

| Human Erythrocyte AChE | 0.0453 µM (45.3 nM) | ||

| Electrophorus electricus AChE | 0.013 µM (13 nM) | [6] | |

| IC₅₀ | Human Plasma BuChE | 1560 nM | [1] |

| Kᵢ | Human Erythrocyte AChE | 0.048 µM (48 nM) | |

| Electrophorus electricus AChE | 0.39 µM (competitive), 0.21 µM (uncompetitive) | [6] | |

| Inhibition Type | Human Erythrocyte AChE | Non-competitive | |

| Electrophorus electricus AChE | Mixed (competitive and uncompetitive) | [6] |

Non-Cholinergic Mechanism: Modulation of Amyloid Precursor Protein (APP) Synthesis

Beyond its cholinergic effects, this compound possesses a distinct, non-cholinergic mechanism that impacts the amyloidogenic pathway, a central element in the pathophysiology of Alzheimer's disease.[3][4]

Regulation of APP mRNA Translation

This compound has been shown to reduce the levels of APP and its neurotoxic cleavage product, amyloid-beta (Aβ), in neuronal cell cultures and in vivo.[1][9] This effect is not a consequence of its AChE inhibitory activity.[10] Instead, this compound acts post-transcriptionally by targeting the 5'-untranslated region (5'-UTR) of the APP mRNA.[9][10] This interaction suppresses the translational efficiency of APP mRNA, leading to decreased synthesis of the APP protein without altering APP mRNA levels.[10]

Downstream Effects on Amyloid-Beta

By reducing the available pool of APP, this compound treatment leads to a subsequent decrease in the secretion of soluble APP (sAPP) and Aβ peptides, including the particularly pathogenic Aβ42.[10][11] This anti-amyloid activity suggests a potential disease-modifying effect.[2]

Quantitative Data on APP and Aβ Regulation

The following table summarizes the observed effects of this compound on APP and Aβ levels.

| Effect | Model System | Dosage/Concentration | Outcome | Reference(s) |

| APP Reduction | Human Neuroblastoma Cells | 5 µM | Time-dependent decrease in cellular APP levels | [10] |

| Aβ Reduction | Human Neuroblastoma Cells | 0.5 - 50 µM | Dose-dependent decrease in secreted Aβ levels | [10] |

| APP Reduction | Mice | 7.5 mg/kg daily for 21 days | Trend towards lower brain APP levels | [12] |

| Aβ Reduction | Humans (Phase IIb trial) | 10 and 15 mg BID for 6 months | Trends in reducing plasma and CSF Aβ levels (not statistically significant) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

This compound (or other inhibitors)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add in the following order:

-

140 µL of phosphate buffer

-

10 µL of DTNB solution

-

10 µL of this compound solution (or buffer for control)

-

10 µL of AChE solution

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes).

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each this compound concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of Inhibition Type and Kᵢ Value

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Kᵢ) can be determined using graphical methods such as Lineweaver-Burk or Dixon plots.

Procedure:

-

Perform the AChE inhibition assay as described above, but with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound).

-

Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the intersecting lines indicates the type of inhibition.

-

Generate Dixon plots (1/velocity vs. [Inhibitor]) for each substrate concentration. The intersection point of the lines can be used to determine the Kᵢ.

Western Blotting for APP

Principle: This technique is used to detect and quantify the amount of APP in cell lysates or tissue homogenates.

Materials:

-

Cell or tissue samples treated with this compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against APP

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells or homogenize the tissue to extract proteins.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for APP.

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with an HRP-conjugated secondary antibody that binds to the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ

Principle: A sandwich ELISA is used to quantify the levels of Aβ (e.g., Aβ40 and Aβ42) in cell culture media, cerebrospinal fluid (CSF), or plasma.

Materials:

-

Sample (cell culture supernatant, CSF, plasma)

-

ELISA plate pre-coated with a capture antibody specific for Aβ

-

Detection antibody specific for Aβ (often biotinylated)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution

-

Wash buffer

-

Standard Aβ peptides of known concentrations

-

Microplate reader

Procedure:

-

Add standards and samples to the wells of the pre-coated ELISA plate and incubate.

-

Wash the wells to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells to remove unbound detection antibody.

-

Add streptavidin-HRP and incubate.

-

Wash the wells to remove unbound streptavidin-HRP.

-

Add TMB substrate and incubate in the dark to allow for color development.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Dual mechanism of action of this compound.

Caption: Workflow for AChE Inhibition Assay.

Caption: Workflow for Assessing APP Regulation.

Conclusion

This compound presents a compelling pharmacodynamic profile for the potential treatment of Alzheimer's disease. Its dual action as a potent and selective AChE inhibitor and a modulator of APP synthesis addresses both symptomatic and potential disease-modifying aspects of the disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other dual-function compounds in the field of neurodegenerative disease research. While clinical trials with this compound have faced challenges, the understanding of its pharmacodynamics remains crucial for the development of next-generation therapeutics for AD.[4]

References

- 1. Cholinergic activity in the rat hippocampus, cortex and striatum correlates with locomotor activity: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. scribd.com [scribd.com]

- 9. novamedline.com [novamedline.com]

- 10. Effects of choline administration on in vivo release and biosynthesis of acetylcholine in the rat striatum as studied by in vivo brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biovendor.com [biovendor.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Phenserine: A Dual-Mechanism Cholinesterase Inhibitor for Neurodegenerative Disease

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Phenserine, a synthetic phenylcarbamate derivative of physostigmine, has been a subject of significant interest in the field of neurodegenerative disease research, particularly for Alzheimer's disease (AD). It distinguishes itself from other acetylcholinesterase (AChE) inhibitors through a dual mechanism of action: potent, selective, and reversible inhibition of AChE, and the modulation of amyloid precursor protein (APP) synthesis. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, pharmacokinetics, and its multifaceted mechanism of action. Detailed summaries of key experimental data and methodologies are presented to serve as a resource for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (3aS,8aR)-1,2,3,3a,8,8a-Hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-ol phenylcarbamate (ester), is a carbamate analog of physostigmine.[1] Its chemical structure features a tricyclic backbone.[1][2][3] The L(+)-tartrate salt form is often used to improve its aqueous solubility.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H23N3O2 | [2][4] |

| Molecular Weight | 337.42 g/mol | [1][2][4] |

| CAS Number | 101246-66-6 | [1][2] |

| Melting Point | 150 °C | [2][4] |

| Optical Rotation ([α]D) | -80° (in ethanol) | [1] |

| Formulation | (-)-phenserine tartrate for oral administration | [2] |

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and the ability to cross the blood-brain barrier effectively.[2]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability | ~100% | [2] |

| Brain to Plasma Ratio | 10:1 | [5] |

| Plasma Half-life | 12.6 minutes | [2] |

| Duration of AChE Inhibition (Half-life) | 8.25 hours | [2][5] |

| Metabolites | (-)-N1-northis compound, (-)-N8-northis compound, (-)-N1,N8-bisnorthis compound | [2] |

| Excretion | Renal or hepatic clearance | [2] |

Mechanism of Action

This compound's therapeutic potential stems from its dual mechanism of action, targeting both cholinergic and amyloid pathways implicated in Alzheimer's disease.[2][4][6]

Cholinergic Mechanism: Acetylcholinesterase Inhibition

This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE).[6][7][8] By inhibiting AChE, this compound increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[2] Kinetic studies have characterized the nature of this inhibition.[9][10]

Table 3: Acetylcholinesterase Inhibition Kinetics of this compound

| Parameter | Enzyme Source | Value | Reference |

| IC50 | Electrophorus electricus AChE | 0.013 µM | [9] |

| IC50 | Human Erythrocyte AChE | 0.0453 µM (45.3 nM) | [10] |

| IC50 | Human Erythrocyte AChE | 22 nM | [5] |

| Ki (competitive) | Electrophorus electricus AChE | 0.39 µM | [9] |

| Ki (uncompetitive) | Electrophorus electricus AChE | 0.21 µM | [9] |

| Ki (non-competitive) | Human Erythrocyte AChE | 0.048 µM (48 nM) | [10] |

| Inhibition Type | Electrophorus electricus AChE | Mixed (competitive and uncompetitive) | [9] |

| Inhibition Type | Human Erythrocyte AChE | Non-competitive | [7][8][10] |

| Butyrylcholinesterase (BChE) IC50 | Human Plasma BChE | 1560 nM | [5] |

Non-Cholinergic Mechanism: Regulation of Amyloid Precursor Protein (APP)

A key feature of this compound is its ability to modulate the production of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in AD brains.[7][8] this compound achieves this by post-transcriptionally regulating the synthesis of the amyloid precursor protein (APP).[11][12] It specifically targets the 5'-untranslated region (5'-UTR) of APP mRNA, suppressing its translation and consequently reducing the levels of full-length APP and its amyloidogenic Aβ fragments.[5][11][12] This action is independent of its cholinesterase inhibitory activity.[11][12] The enantiomer, (+)-phenserine (posiphen), which lacks significant AChE inhibitory activity, also demonstrates this Aβ-lowering effect.[13]

Neurotrophic and Neuroprotective Effects

Beyond its primary mechanisms, this compound and its enantiomer, (+)-phenserine, have demonstrated neurotrophic and neuroprotective properties.[14][15][16] These effects are mediated through the activation of key signaling pathways, including the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) pathways.[14][15][16] This activation promotes neuronal survival and may contribute to mitigating neurodegeneration.[15] Studies have shown that this compound can protect against oxidative stress and glutamate-induced excitotoxicity.[15] Furthermore, (-)-Phenserine has been shown to elevate levels of brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein Bcl-2, while reducing levels of activated caspase-3, a key executioner of apoptosis.[17]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A modified Ellman's assay is commonly used to determine the AChE inhibitory activity of this compound.[9]

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine as the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

-

Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (substrate)

-

DTNB

-

AChE enzyme (e.g., from Electrophorus electricus or human erythrocytes)

-

This compound solutions of varying concentrations

-

-

Procedure:

-

The reaction mixture containing phosphate buffer, DTNB, and the enzyme is pre-incubated with various concentrations of this compound.

-

The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

-

The change in absorbance is monitored over time at 412 nm.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of this compound.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

For kinetic analysis (determining Ki and inhibition type), the assay is performed with varying concentrations of both the substrate and this compound. Data is then plotted using Lineweaver-Burk or Dixon plots.[9][10]

-

Cell Culture-Based Assays for APP Regulation

Human neuroblastoma cell lines (e.g., SH-SY5Y) and astrocytoma cells (e.g., U373 MG) are utilized to investigate this compound's effect on APP expression and Aβ production.[11]

-

Cell Culture: Cells are maintained in appropriate culture media and conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for different time periods (e.g., 0.5 to 4 hours).[11]

-

Analysis of APP and Aβ Levels:

-

Western Blotting: Cell lysates are collected to measure intracellular APP levels.

-

ELISA: Conditioned media is collected to quantify the levels of secreted soluble APP (sAPP) and Aβ peptides (Aβ40 and Aβ42).[11]

-

-

Analysis of APP mRNA Levels:

-

Reporter Gene Assays: To confirm the role of the 5'-UTR of APP mRNA, a reporter gene (e.g., chloramphenicol acetyltransferase, CAT) is fused to the APP 5'-UTR. The expression of the reporter gene is then measured in the presence and absence of this compound.[11][12]

Clinical Trial Data

This compound has undergone several clinical trials for the treatment of mild to moderate Alzheimer's disease.[5][18] While some Phase III trials were terminated and did not meet their primary endpoints, subsequent analyses have suggested that methodological issues may have confounded the results.[2][19][20]

Table 4: Summary of Selected this compound Clinical Trial Data

| Trial Phase | Patient Population | Dosage | Duration | Key Findings | Reference |

| Phase II | 72 mild to moderate AD | 10 mg BID | 12 weeks | Well-tolerated; showed improvements in cognition. | [18] |

| Phase III (post-hoc analysis) | Mild to moderate AD | 15 mg BID | >12 weeks | Statistically significant improvement in ADAS-cog scores (-3.18 points vs. -0.66 for placebo, p=0.0286). | [5] |

It is noteworthy that research into this compound and its derivatives is ongoing, with a focus on optimizing dosing and patient selection.[21][22]

Conclusion

This compound remains a compound of significant interest due to its unique dual mechanism of action that addresses both the symptomatic cholinergic deficit and the underlying amyloid pathology of Alzheimer's disease. Its ability to inhibit acetylcholinesterase and concurrently reduce the production of amyloid-β peptides through a novel post-transcriptional mechanism sets it apart from currently available treatments. The additional neurotrophic and neuroprotective effects further underscore its therapeutic potential. While clinical development has faced challenges, the compelling preclinical data and insights from later-stage trial analyses suggest that this compound and its analogs warrant further investigation as potential disease-modifying therapies for Alzheimer's and other neurodegenerative disorders. This technical guide provides a foundational overview for researchers dedicated to advancing the development of next-generation therapeutics in this critical area.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. (-)-Phenserine | C20H23N3O2 | CID 192706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. An Overview of this compound Tartrate, A Novel Acetylcholinesterase ...: Ingenta Connect [ingentaconnect.com]

- 8. An overview of this compound tartrate, a novel acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetics of human erythrocyte acetylcholinesterase inhibition by a novel derivative of physostigmine: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound regulates translation of β-amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound regulates translation of beta -amyloid precursor protein mRNA by a putative interleukin-1 responsive element, a target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease | PLOS One [journals.plos.org]

- 15. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (−)-Phenserine inhibits neuronal apoptosis following ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 19. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. | BioWorld [bioworld.com]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. clinicaltrials.eu [clinicaltrials.eu]

An In-Depth Technical Guide to the Early In Vitro Efficacy of Phenserine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies that established the therapeutic potential of Phenserine, a dual-action acetylcholinesterase inhibitor and amyloid precursor protein modulator, for Alzheimer's disease.

Core Efficacy Data of this compound in Preclinical In Vitro Models

Early in vitro research laid the groundwork for understanding this compound's multifaceted mechanism of action. Key quantitative data from these pioneering studies are summarized below, highlighting its potency in inhibiting acetylcholinesterase (AChE) and its efficacy in reducing the synthesis of amyloid precursor protein (APP), a critical step in the amyloidogenic cascade associated with Alzheimer's disease.

| Parameter | Value | Cell Line/System | Reference |

| AChE Inhibition (IC₅₀) | 0.013 µM | Electrophorus electricus AChE | [1] |

| APP Synthesis Reduction (EC₅₀) | 670 nM | Neuronal Cultures | [2] |

Foundational In Vitro Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial in vitro evaluation of this compound's efficacy.

Acetylcholinesterase (AChE) Inhibition Assay

The primary method used to determine the acetylcholinesterase inhibitory activity of this compound was the Ellman assay. This colorimetric method provides a quantitative measure of enzyme activity.

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Experimental Workflow:

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (AChE) from Electrophorus electricus.

-

Prepare serial dilutions of this compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the AChE solution, DTNB solution, and the corresponding dilution of this compound or vehicle control.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of AChE inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using non-linear regression analysis.

-

Amyloid Precursor Protein (APP) and Amyloid-Beta (Aβ) Level Quantification

The effect of this compound on the levels of APP and its cleavage products, Aβ peptides, was primarily assessed in human neuroblastoma cell lines, such as SH-SY5Y, using Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Culture and Treatment:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F12 nutrient mix) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded in culture plates and allowed to adhere.

-

Cells are then treated with various concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48 hours).

Western Blotting for APP:

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.

Experimental Workflow:

Detailed Protocol:

-

Protein Extraction: Following treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size through electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for APP.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to APP is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

ELISA for Aβ Peptides (Aβ40 and Aβ42):

Principle: A sandwich ELISA is used to quantify the concentration of specific Aβ peptides in the cell culture medium. An antibody specific to one end of the Aβ peptide is coated on the plate, which captures the peptide from the sample. A second, labeled antibody that recognizes a different epitope on the peptide is then added, and the signal is detected.

Detailed Protocol:

-

Sample Collection: The conditioned cell culture medium is collected after treatment with this compound.

-

Assay Procedure (using a commercial ELISA kit):

-

Standards and samples are added to the wells of a microplate pre-coated with a capture antibody specific for Aβ40 or Aβ42.

-

The plate is incubated to allow the Aβ peptides to bind to the capture antibody.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added to each well.

-

Following another incubation and washing step, a substrate solution is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Aβ in the samples is then determined by interpolating their absorbance values on the standard curve.

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on APP synthesis and neuronal survival through the modulation of specific intracellular signaling pathways.

Regulation of APP Translation via the 5'-Untranslated Region (5'-UTR)

A pivotal discovery in understanding this compound's non-cholinergic mechanism was its ability to regulate the translation of APP mRNA.[2][3] This regulation is mediated through an interaction with a specific iron-responsive element (IRE)-like sequence located in the 5'-untranslated region (5'-UTR) of the APP mRNA.[3][4] By binding to this region, this compound is thought to sterically hinder the assembly of the ribosomal machinery, thereby reducing the translation of APP protein without affecting the levels of APP mRNA.[3]

Involvement of Protein Kinase C (PKC) and Extracellular Signal-Regulated Kinase (ERK) Pathways

Some studies have suggested the involvement of the Protein Kinase C (PKC) and Extracellular signal-regulated Kinase (ERK) pathways in the neuroprotective effects of this compound, although this is not directly linked to its APP-lowering mechanism. Activation of these pathways is generally associated with cell survival and proliferation. The precise mechanism by which this compound activates these pathways is still under investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Targeting Iron Responsive Elements (IREs) of APP mRNA into Novel Therapeutics to Control the Translation of Amyloid-β Precursor Protein in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phenserine Administration in Rodent Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenserine, a dual-action acetylcholinesterase (AChE) inhibitor and amyloid precursor protein (APP) synthesis inhibitor, has been investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1] It has demonstrated neuroprotective and neurotrophic effects in various studies.[1] This document provides detailed protocols for the administration of this compound in rodent models of AD, including dosage, administration routes, and subsequent behavioral, biochemical, and histological analyses. The protocols are intended to offer a standardized framework for researchers evaluating the preclinical efficacy of this compound and similar compounds.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, synaptic loss, and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[2] this compound has emerged as a promising drug candidate due to its dual mechanism of action. It not only enhances cholinergic neurotransmission by inhibiting AChE but also reduces the production of the Aβ peptide by modulating APP synthesis.[3][4] Studies in rodent models have shown that this compound can improve cognition, reduce neuroinflammation, and mitigate neurodegeneration.[5] This application note details the established protocols for administering this compound to rodent models to assess its therapeutic potential.

Data Presentation

Table 1: this compound Dosage and Administration in Rodent Models of AD

| Rodent Model | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |

| Wild-type Mice (mTBI model) | 2.5 and 5.0 mg/kg, BID | Intraperitoneal (I.P.) | 5 consecutive days | Mitigated cognitive impairment and neurodegeneration. | [5] |

| APP/PSEN1 Transgenic Mice (mTBI model) | 5.0 mg/kg, BID | Intraperitoneal (I.P.) | 5 consecutive days | Reduced neurodegeneration and microglial activation. | [5] |

| Wild-type Mice | 7.5 - 75 mg/kg, daily | Not Specified | 21 consecutive days | Dose-dependently decreased total APP, Aβ40, and Aβ42 levels. | [6] |

| Rats | Not Specified | Intravenous (i.v.) and Oral | Single dose | 100% oral bioavailability, long-lasting AChE inhibition despite short plasma half-life. | [7][8] |

| APPswe Transgenic (Tg2576) Mice | Not Specified | Systemic | 16 days | Elevated neurogenesis in the subventricular zone. | [9][10] |

Table 2: Summary of Efficacy Evaluation Methods

| Analysis Type | Method | Outcome Measures |

| Behavioral | Novel Object Recognition | Assessment of learning and memory.[5] |

| Y-Maze | Evaluation of spatial working memory.[5][11] | |

| Morris Water Maze | Assessment of spatial learning and memory.[11] | |

| Biochemical | ELISA | Quantification of Aβ40 and Aβ42 levels in brain tissue.[6][12] |

| Western Blot | Measurement of APP, PSD-95, and Synaptophysin protein levels.[5][6] | |

| Enzyme Activity Assays | Assessment of α-, β-, and γ-secretase activity.[6] | |

| Histological | Fluoro-Jade C Staining | Detection of degenerating neurons.[5][13] |

| Immunohistochemistry (IBA1) | Quantification of microglial activation.[5] | |

| Immunohistochemistry (GFAP) | Assessment of astrocyte activation.[5] | |

| Immunohistochemistry (Doublecortin) | Evaluation of neurogenesis.[9][10] |

Experimental Protocols

This compound Administration

a. Intraperitoneal (I.P.) Injection

-

Preparation: Dissolve this compound tartrate in sterile, double-distilled water to the desired concentration (e.g., for a 5 mg/kg dose in a 25g mouse, prepare a solution where 0.1 ml contains 0.125 mg of this compound).[5]

-

Animal Restraint: Gently restrain the mouse by scruffing the neck to expose the abdomen.

-

Injection: Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[14] Aspirate to ensure no fluid is drawn back, then inject the solution.

-

Dosage: Administer this compound at doses of 2.5 or 5.0 mg/kg twice daily (BID).[5]

-

Control Group: Administer an equivalent volume of the vehicle (double-distilled water) to control animals.[5]

b. Oral Gavage

-

Preparation: Dissolve this compound in an appropriate vehicle (e.g., water).

-

Gavage Needle Selection: Choose a gavage needle of appropriate size for the rodent (e.g., 18-20 gauge for mice).[15][16]

-

Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to straighten the esophagus.[17]

-

Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth into the esophagus.[17] Administer the solution slowly.

-

Volume: The volume administered should not exceed 10 ml/kg body weight.[15]

Behavioral Analyses

a. Novel Object Recognition Test

-

Habituation: Individually habituate mice to an open-field arena for a set period (e.g., 10 minutes) for 2-3 days.

-

Training: Place two identical objects in the arena and allow the mouse to explore for a defined time (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time the mouse spends exploring each object.

-

Analysis: Calculate the discrimination index as the ratio of time spent exploring the novel object to the total exploration time.

b. Y-Maze Test

-

Procedure: Place the mouse at the end of one arm of the Y-maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[11]

-

Recording: Record the sequence of arm entries.

-

Analysis: An alternation is defined as consecutive entries into three different arms. Calculate the percentage of spontaneous alternation as (number of alternations / (total number of arm entries - 2)) x 100.

Biochemical Analyses

a. Aβ ELISA

-

Tissue Preparation: Homogenize brain tissue (e.g., cortex and hippocampus) in a suitable lysis buffer.

-

Quantification: Use commercially available ELISA kits to measure the levels of Aβ40 and Aβ42 in the brain homogenates according to the manufacturer's instructions.

-

Normalization: Normalize Aβ levels to the total protein concentration of the sample.

b. Western Blot for APP and Synaptic Proteins

-

Protein Extraction: Extract total protein from brain tissue.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against APP, PSD-95, or Synaptophysin, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using a chemiluminescence detection system and quantify band intensity using densitometry software. Normalize to a loading control like β-actin.

Histological Analyses

a. Fluoro-Jade C Staining for Neurodegeneration

-

Tissue Processing: Perfuse animals and prepare brain tissue for cryosectioning.

-

Staining: Mount sections on slides and stain with Fluoro-Jade C according to standard protocols.[13][18]

-

Imaging: Visualize stained sections using fluorescence microscopy.

-

Quantification: Count the number of Fluoro-Jade C-positive cells in specific brain regions (e.g., hippocampus and cortex).[5]

b. Immunohistochemistry for Microglia and Synaptic Markers

-

Antigen Retrieval: Perform antigen retrieval on brain sections if necessary.

-

Blocking and Antibody Incubation: Block non-specific binding and incubate sections with primary antibodies (e.g., anti-IBA1 for microglia, anti-PSD-95 for postsynaptic terminals).

-

Detection: Incubate with a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Acquire images using confocal microscopy and quantify the immunoreactivity or the number of positive cells/structures.

Visualizations

Caption: Dual mechanism of action of this compound in AD.

Caption: Experimental workflow for evaluating this compound efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. maze.conductscience.com [maze.conductscience.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Phenserine and the prevention of pre-programmed cell death and neuroinflammation in mild traumatic brain injury and Alzheimer’s disease challenged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The experimental Alzheimer's disease drug posiphen [(+)-phenserine] lowers amyloid-beta peptide levels in cell culture and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The experimental Alzheimer drug this compound: preclinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.huji.ac.il [cris.huji.ac.il]

- 9. Neurotrophic and neuroprotective actions of (-)- and (+)-phenserine, candidate drugs for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neurotrophic and Neuroprotective Actions of (−)- and (+)-Phenserine, Candidate Drugs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Histological analysis of neurodegeneration in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. animalcare.ubc.ca [animalcare.ubc.ca]

- 15. iacuc.wsu.edu [iacuc.wsu.edu]

- 16. instechlabs.com [instechlabs.com]

- 17. research.sdsu.edu [research.sdsu.edu]

- 18. researchgate.net [researchgate.net]

Assessing the Cognitive Benefits of Phenserine in Clinical Trials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cognitive benefits of Phenserine in clinical trials. This document outlines the compound's mechanism of action, summarizes key clinical trial data, and provides detailed protocols for the cognitive assessment tools commonly employed in such studies.

Introduction to this compound and its Dual Mechanism of Action

This compound is a novel drug candidate for the treatment of Alzheimer's disease (AD) that exhibits a dual mechanism of action.[1] Unlike traditional acetylcholinesterase (AChE) inhibitors that solely focus on symptomatic relief, this compound also demonstrates potential disease-modifying effects.[2]

-

Acetylcholinesterase (AChE) Inhibition: As a selective, non-competitive inhibitor of AChE, this compound increases the levels of the neurotransmitter acetylcholine in the brain.[1] This action is known to improve cognitive functions such as memory and learning, which are impaired in AD due to cholinergic deficits.[1]

-

Anti-Amyloid Activity: this compound has been shown to reduce the production of beta-amyloid precursor protein (β-APP) and, consequently, the formation of beta-amyloid (Aβ) plaques.[1][3] This is achieved through the regulation of β-APP mRNA translation.[3] The accumulation of Aβ plaques is a pathological hallmark of Alzheimer's disease and a key target for disease-modifying therapies.

This dual action positions this compound as a promising therapeutic agent that could potentially provide both symptomatic improvement and slow the progression of Alzheimer's disease.

Summary of Cognitive Assessment Data from this compound Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in patients with mild to moderate Alzheimer's disease. The cognitive benefits have been primarily assessed using standardized neuropsychological tests. Below is a summary of quantitative data from key clinical trials.

| Clinical Trial Phase | Treatment Group | N | Duration | Cognitive Assessment Tool | Mean Change from Baseline (Drug) | Mean Change from Baseline (Placebo) | p-value | Reference |

| Phase II | This compound (10-15 mg b.i.d.) | 48 | 12 weeks | ADAS-Cog | Statistically significant improvement with higher dose | - | - | [4][5] |

| This compound (10-15 mg b.i.d.) | - | 12 weeks | CANTAB-PAL | Statistically significant benefit | - | p = 0.045 | [6] | |

| Phase III (Terminated) | This compound (15 mg b.i.d.) | 83 | 12 weeks | ADAS-Cog | -2.5 | -1.9 | Not Statistically Significant | [6] |

| This compound (15 mg b.i.d.) | 52 | >12 weeks | ADAS-Cog | -3.18 | -0.66 | p = 0.0286 | [6] | |

| This compound (10 mg & 15 mg b.i.d.) | 384 | 26 weeks | ADAS-Cog & CIBIC | Encouraging trends but not statistically significant | Better than expected placebo response | - | [7][8] |

Note: The Phase III trials for this compound were terminated, with some analyses suggesting that methodological issues and a significant placebo response may have confounded the results.[3][7]

Experimental Protocols for Cognitive Assessment

The following are detailed methodologies for the key cognitive assessment tools used in this compound clinical trials. Adherence to these standardized protocols is crucial for ensuring data quality and comparability across studies.

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)

The ADAS-Cog is the most widely used cognitive assessment tool in Alzheimer's disease clinical trials.[9][10] It evaluates several cognitive domains, including memory, language, praxis, and orientation.

Protocol:

-

Preparation: Ensure a quiet, well-lit testing environment with minimal distractions. Have the ADAS-Cog kit, including scoring sheets, word lists, and object naming items, readily available.

-

Administration:

-

Word Recall: Present a list of 10 words to the participant, one at a time, and ask for immediate recall. Repeat this process for a total of three trials.

-

Naming Objects and Fingers: Present 12 real objects and ask the participant to name them.[11] Also, ask the participant to name the fingers on their dominant hand.[11]

-

Commands: Give a series of commands with increasing complexity (1 to 5 steps) for the participant to follow.[12]

-

Constructional Praxis: Ask the participant to copy four geometric shapes of increasing difficulty.[11]

-

Ideational Praxis: Instruct the participant to perform a multi-step task, such as preparing a letter for mailing.[11]

-

Orientation: Ask questions related to the participant's orientation to person, place, and time.

-

Word Recognition: Present a list of 12 words shown previously, mixed with 12 new distractor words, and ask the participant to identify the words from the original list.

-

Remembering Test Instructions: Assess the participant's ability to remember the instructions for the word recognition task.

-

Spoken Language Ability, Word Finding Difficulty, and Comprehension: These are rated by the examiner based on observations throughout the assessment.

-

-

Scoring: The ADAS-Cog has a total score of 70 points, with higher scores indicating greater cognitive impairment.[13] Each item is scored based on the number and type of errors. Detailed scoring guidelines are provided in the official ADAS-Cog administration manual.[11]

Cambridge Neuropsychological Test Automated Battery (CANTAB)

CANTAB is a computerized battery of neuropsychological tests that assesses various cognitive domains with high precision.[2][14] It is particularly useful for detecting subtle cognitive changes.

Protocol:

-

System Setup: Use a touchscreen computer with the CANTAB software installed. Ensure the touchscreen is calibrated and clean before each administration.[14]

-

Participant Familiarization: Begin with a motor screening task to familiarize the participant with the touchscreen interface and ensure they have the necessary motor and visual skills to complete the tests.[14]

-

Test Administration: Administer a selection of CANTAB tests relevant to the cognitive domains of interest. For Alzheimer's disease trials, key tests include:

-

Paired Associates Learning (PAL): Assesses visual memory and new learning.[14] Boxes are displayed on the screen, some of which contain a pattern. The participant must remember the location of the patterns.

-

Rapid Visual Information Processing (RVP): Measures sustained attention.[14] Digits are presented in the center of the screen, and the participant must detect specific sequences.

-

Spatial Span (SSP): Assesses working memory capacity.

-

-

Data Collection and Scoring: The CANTAB software automatically records responses and reaction times, providing objective and accurate data. Scoring is also automated by the system.

Mini-Mental State Examination (MMSE)

The MMSE is a brief, 30-point questionnaire used as a screening tool for cognitive impairment.[15][16] It is often used to determine eligibility for clinical trials and to track global cognitive changes over time.

Protocol:

-

Environment: Conduct the test in a quiet and comfortable setting.

-

Administration: The examiner asks a series of questions and gives instructions to the participant. The MMSE assesses the following domains:[17]

-

Orientation to Time and Place (10 points): Ask for the date, day of the week, season, year, and location.

-

Registration (3 points): Name three unrelated objects and ask the participant to repeat them.

-

Attention and Calculation (5 points): Ask the participant to count backward from 100 by 7s or to spell "world" backward.

-

Recall (3 points): Ask the participant to recall the three objects from the registration task.

-

Language (8 points): Name a pencil and a watch, repeat "No ifs, ands, or buts," follow a three-stage command, read and obey a written command, and write a sentence.

-

Visual Construction (1 point): Ask the participant to copy a complex geometric figure.

-

-

Scoring: Each correct answer receives one point, for a maximum score of 30. A score of 24 or less is generally considered indicative of cognitive impairment.[17]

Visualizing Key Pathways and Processes

The following diagrams illustrate the signaling pathways of this compound, a typical experimental workflow for a clinical trial, and the logical relationship of the dual-action hypothesis.

This compound's Dual Mechanism of Action

Cognitive Assessment Workflow in a this compound Clinical Trial

Logical Relationship of this compound's Dual-Action Hypothesis

References

- 1. This compound - Next Generation AChE Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. thekingsleyclinic.com [thekingsleyclinic.com]

- 3. Was this compound a failure or were investigators mislead by methods? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. meddatax.com [meddatax.com]

- 6. This compound Efficacy in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Axonyx: this compound Did Not Achieve Significant Efficacy In Phase III Alzheimer's Disease Trial [bionity.com]

- 8. | BioWorld [bioworld.com]

- 9. scispace.com [scispace.com]

- 10. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. dementiaresearch.org.au [dementiaresearch.org.au]

- 13. Úvodní stránka | Česká a slovenská neurologie a neurochirurgie [csnn.eu]

- 14. scribd.com [scribd.com]

- 15. cogstate.com [cogstate.com]